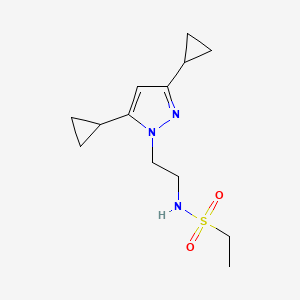

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-2-19(17,18)14-7-8-16-13(11-5-6-11)9-12(15-16)10-3-4-10/h9-11,14H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJRBZLYBVCUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylating agent, followed by sulfonation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues in Group II mGluR Modulation

Ethanesulfonamide derivatives are a well-studied class of Group II mGluR modulators. Key structural analogs include:

CBiPES Hydrochloride (N-(4′-cyano-[1,1′-biphenyl]-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide hydrochloride)

- Structure: Features a biphenyl-cyano group and a pyridinylmethyl substituent.

- Activity : Acts as a selective positive allosteric modulator (PAM) of mGluR2, with demonstrated analgesic effects in preclinical models .

- Key Difference : The biphenyl group in CBiPES may reduce metabolic stability compared to the dicyclopropylpyrazole group in the target compound.

LY487379 (2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide)

- Structure: Contains a trifluoromethyl group and a methoxyphenoxy-phenyl substituent.

- Activity : A selective mGluR2 PAM with efficacy in neuropathic pain models .

- Key Difference : The electron-withdrawing trifluoromethyl group in LY487379 may enhance receptor binding affinity but could increase off-target interactions.

Target Compound vs. Analogs

The dicyclopropylpyrazole group in the target compound introduces steric and electronic properties distinct from the aromatic or fluorinated substituents in analogs.

Pharmacological and Pharmacokinetic Implications

Mechanistic and Therapeutic Divergence

- Target Compound : The pyrazole core may allow dual modulation of mGluR2 and mGluR3, unlike the subtype-selective analogs. This could broaden therapeutic applications but risks off-target effects.

- CBiPES/LY487379 : Subtype selectivity (mGluR2) reduces off-target risks but limits scope to disorders where mGluR2 is the primary driver .

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the dicyclopropyl group enhances its lipophilicity and may influence its binding affinity to target proteins.

The biological activity of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide largely stems from its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as a modulator of key signaling pathways involved in inflammation and cellular proliferation.

Biological Activity Overview

1. Antimicrobial Properties:

- Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The pyrazole moiety is often implicated in this activity due to its ability to disrupt bacterial cell wall synthesis.

2. Anti-inflammatory Effects:

- The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. In vitro studies show that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages, indicating a possible role in treating inflammatory diseases.

3. Anticancer Activity:

- Preliminary data suggest that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Anticancer | Induction of apoptosis |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the compound's ability to penetrate bacterial membranes effectively.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of inflammation, treatment with the compound resulted in a significant decrease in paw swelling compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the bioavailability of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide. Studies have highlighted the importance of substituent groups on the pyrazole ring for improving pharmacokinetic properties.

Q & A

Q. Table 1: Optimization of Sulfonamide Coupling

| Solvent | Base | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | TEA | 0°C → RT | 78 | >95% |

| DCM | DIPEA | RT | 85 | 92% |

| Acetonitrile | Pyridine | Reflux | 65 | 88% |

Basic: How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR (in DMSO-d6 or CDCl3) to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 8.2–8.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly cyclopropyl ring conformations (e.g., compare with Acta Crystallographica Section E protocols) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~323.14 g/mol) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinase targets (e.g., JAK2 or CDK2) using fluorescence polarization assays .

- Cytotoxicity : MTT assay in cancer cell lines (IC50 determination), noting that cyclopropyl groups may enhance membrane permeability .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation (expected solubility: <50 µM due to hydrophobic cyclopropane) .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes to protein targets (e.g., cyclooxygenase-2). The ethanesulfonamide group may act as a hydrogen-bond acceptor .

- ADMET Prediction : Employ SwissADME to assess logP (~2.8) and BBB permeability (low), critical for CNS-excluded drug candidates .

- Electrostatic Potential Maps : Analyze cyclopropane ring strain’s impact on reactivity using Gaussian09 .

Advanced: How to address contradictory bioactivity data across assays?

Methodological Answer:

Contradictions often arise from:

- Purity Variations : Confirm compound integrity via HPLC (>95% purity). Impurities from incomplete sulfonylation (e.g., residual pyrazole intermediates) may skew results .

- Assay Conditions : Adjust buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mimic physiological environments. Cyclopropyl hydrophobicity may cause aggregation in low-salt conditions .

- Metabolic Stability : Test liver microsome stability; rapid degradation in some assays may falsely indicate low activity .

Advanced: What strategies optimize reaction yields for analogs with modified substituents?

Methodological Answer:

- Solvent Screening : Replace THF with DMF for bulkier substituents (improves solubility of intermediates) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling for sterically hindered pyrazoles .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes for temperature-sensitive intermediates .

Advanced: How to resolve low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use 10% DMSO/PEG-400 mixtures (v/v) for IP/IV dosing .

- Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (75–150 nm) to improve bioavailability .

Advanced: What crystallographic challenges arise from cyclopropyl conformers?

Methodological Answer:

- Disorder in Crystal Lattices : Cyclopropane rings may adopt multiple conformations, requiring high-resolution data (<1.0 Å) and refinement with SHELXL .

- Temperature Effects : Collect data at 100 K to minimize thermal motion artifacts .

- Twinned Crystals : Use PLATON to detect and model twinning in orthorhombic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.